molecular formula C21H15N3O2 B7707660 N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7707660
M. Wt: 341.4 g/mol
InChI Key: SNIYSNGAYFRNTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxadiazole derivatives, which can have enhanced properties for specific applications, such as increased stability or reactivity .

Mechanism of Action

The mechanism of action of N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of the 1,2,4-oxadiazole ring have been recognized as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzyme active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(22-16-11-5-2-6-12-16)17-13-7-8-14-18(17)21-23-19(24-26-21)15-9-3-1-4-10-15/h1-14H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIYSNGAYFRNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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